2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549003-10-1
VCID: VC11810936
InChI: InChI=1S/C19H25N9/c1-14-13-15(2)28(24-14)18-6-5-17(22-23-18)26-9-11-27(12-10-26)19-20-8-7-16(21-19)25(3)4/h5-8,13H,9-12H2,1-4H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C
Molecular Formula: C19H25N9
Molecular Weight: 379.5 g/mol

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

CAS No.: 2549003-10-1

Cat. No.: VC11810936

Molecular Formula: C19H25N9

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine - 2549003-10-1

Specification

CAS No. 2549003-10-1
Molecular Formula C19H25N9
Molecular Weight 379.5 g/mol
IUPAC Name 2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Standard InChI InChI=1S/C19H25N9/c1-14-13-15(2)28(24-14)18-6-5-17(22-23-18)26-9-11-27(12-10-26)19-20-8-7-16(21-19)25(3)4/h5-8,13H,9-12H2,1-4H3
Standard InChI Key DZUAKQAKHXFSCM-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, reflects its multicomponent structure . Its molecular formula, C₁₉H₂₅N₉, corresponds to a molecular weight of 379.5 g/mol, as calculated by PubChem’s computational tools . Key identifiers include:

PropertyValue
InChIInChI=1S/C19H25N9/c1-14-13-15(2)28(24-14)18-6-5-17(22-23-18)26-9-11-27(12-10-26)19-20-8-7-16(21-19)25(3)4/h5-8,13H,9-12H2,1-4H3
InChIKeyDZUAKQAKHXFSCM-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C

Structural Motifs and Their Pharmacological Relevance

The molecule’s four-ring system (Figure 1) combines:

  • Pyrazole (3,5-dimethyl-1H-pyrazol-1-yl): Known for antimicrobial and anti-inflammatory properties.

  • Pyridazine: A diazine ring frequently employed in kinase inhibitors .

  • Piperazine: Enhances solubility and bioavailability in central nervous system (CNS) drugs .

  • Pyrimidine (N,N-dimethylpyrimidin-4-amine): A nucleic acid analog with antiviral applications.

This amalgamation positions the compound as a candidate for multitarget therapies, though empirical validation is pending.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no explicit synthesis protocol for this compound is publicly available, analogous molecules suggest a multistep strategy involving:

  • Nucleophilic aromatic substitution to attach the pyridazine and pyrazole rings.

  • Piperazine coupling via Buchwald-Hartwig amination or Ullmann-type reactions.

  • Dimethylation of the pyrimidine amine using methyl iodide or dimethyl sulfate.

A hypothetical route might begin with 3,6-dichloropyridazine, proceeding through sequential substitutions with 3,5-dimethylpyrazole and piperazine, followed by pyrimidine functionalization.

PathogenProposed MechanismDevelopment Stage
Mycobacterium tuberculosisInosine monophosphate dehydrogenase inhibitionPreclinical
Candida albicansErgosterol biosynthesis disruptionIn silico

Neurological Disorders

Patent WO2017079641A1 highlights piperazine-carboxamide derivatives as muscarinic M4 receptor antagonists for Alzheimer’s disease . While this compound differs structurally, its piperazine-pyrimidine core may modulate acetylcholine signaling, warranting further study.

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